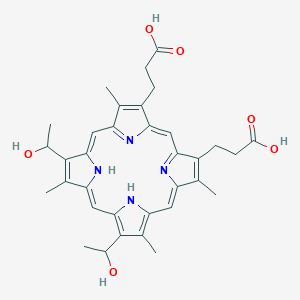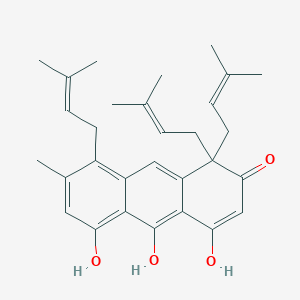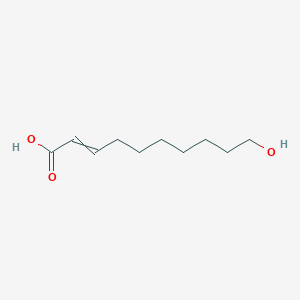
10-Hydroxy-2-Decensäure
Übersicht
Beschreibung
10-Hydroxy-2-decenoic acid, also known as queen bee acid, is a fatty acid predominantly found in royal jelly. This compound is an α, β-unsaturated medium-chain carboxylic acid with a terminal hydroxyl group. It is known for its various physiological activities, including antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Several methods have been developed since the 1960s, including Wittig reagent synthesis, ozonation, bromination elimination, and Knoevenagel condensation. These methods, however, often involve complex operations and can lead to environmental pollution.
Biosynthesis: Recent advancements have focused on biocatalysis due to its high selectivity and environmental friendliness. This method includes the overexpression of a glucose dehydrogenase with a P450 enzyme in Escherichia coli, significantly improving the yield of 10-Hydroxy-2-decenoic acid.
Industrial Production Methods:
Physical Extraction: Traditional methods involve physical adsorption or organic solvent treatment to extract 10-Hydroxy-2-decenoic acid from royal jelly. these methods are associated with high production costs and fail to meet market demand.
Biocatalysis: This method has gained significant interest due to its cost-effectiveness and lower environmental impact.
Types of Reactions:
Oxidation: 10-Hydroxy-2-decenoic acid can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-2-decenoic acid has a wide range of applications in various fields:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Wirkmechanismus
10-Hydroxy-2-decenoic acid (10-HDA), also known as 10-hydroxydec-2-enoic acid, is a unique fatty acid found in royal jelly . It has been associated with various biological activities, including antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .
Target of Action
10-HDA primarily targets the free fatty acid receptor 4 (FFAR4) on osteoclasts . Osteoclasts are cells that break down bone tissue, and this process is essential for the maintenance and repair of bones. FFAR4 is a G-protein-coupled receptor that is involved in the regulation of glucose and lipid metabolism .
Mode of Action
10-HDA binds to FFAR4, which inhibits the receptor activator of nuclear factor-κB (NF-κB) ligand (RANKL) . This inhibition attenuates the induction of the nuclear factor of activated T cells (NFAT) c1 . NFAT is a family of transcription factors implicated in immune response. By inhibiting RANKL, 10-HDA can prevent the differentiation and activation of osteoclasts .
Biochemical Pathways
The primary biochemical pathway affected by 10-HDA is the RANKL-RANK-NFAT pathway . This pathway is crucial for osteoclast differentiation and activation. By inhibiting RANKL, 10-HDA disrupts this pathway, reducing osteoclast activity and potentially influencing bone metabolism .
Pharmacokinetics
A study on the metabolism and pharmacokinetics of medium-chain fatty acids in royal jelly, including 10-hda, suggests that these compounds are metabolized to dicarboxylate, absorbed into the circulation, and their absorption increased by enzyme treatment .
Result of Action
The binding of 10-HDA to FFAR4 and the subsequent inhibition of RANKL leads to a decrease in osteoclast differentiation and activity . This can result in a reduction in bone resorption, as observed in ovariectomized mice . Additionally, 10-HDA has been shown to possess various biological activities, including antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .
Action Environment
The action of 10-HDA can be influenced by various environmental factors. For instance, the biosynthesis of 10-HDA could be improved by combining transporter overexpression and permeation technology strategies . Moreover, the extracellular content of the intermediate product trans-2-decenoic acid was found to be five times greater than the intracellular content when certain surfactants were used .
Biochemische Analyse
Biochemical Properties
10-Hydroxy-2-decenoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with acyl-coenzyme A dehydrogenase in its biosynthesis . The conversion rate of the intermediate product trans-2-decenoic acid in the first step of 10-Hydroxy-2-decenoic acid synthesis could reach 93.1 ± 1.3% by combining transporter overexpression and permeation technology strategies .
Cellular Effects
10-Hydroxy-2-decenoic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alleviate lipopolysaccharide-induced intestinal mucosal injury through anti-inflammatory, antioxidant, and gut microbiota modulation activities in chickens . It also exhibits anti-inflammatory activity in human colon cancer cells .
Molecular Mechanism
The molecular mechanism of action of 10-Hydroxy-2-decenoic acid involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice . It also exhibits anti-inflammatory function on human colon cancer cells .
Temporal Effects in Laboratory Settings
The effects of 10-Hydroxy-2-decenoic acid change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, it has been shown to have clear hypoglycemic effects on diabetic mice, through the PI3K/AKT/GSK3β signaling pathway .
Dosage Effects in Animal Models
The effects of 10-Hydroxy-2-decenoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For example, it has been found to improve hyperglycemia and insulin resistance in obese/diabetic KK-Ay mice .
Metabolic Pathways
10-Hydroxy-2-decenoic acid is involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels. For instance, it has been found to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .
Transport and Distribution
10-Hydroxy-2-decenoic acid is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, the extracellular trans-2-decenoic acid content was five times greater than the intracellular content when 2.0% (v/v) triton X-100 and 1.2% (v/v) tween-80 were each used .
Vergleich Mit ähnlichen Verbindungen
10-Hydroxydecanoic Acid: A saturated fatty acid similar to 10-Hydroxy-2-decenoic acid but lacks the unsaturation in the carbon chain.
2-Decenedioic Acid: Another unsaturated fatty acid with similar properties but different structural features.
Uniqueness:
Eigenschaften
IUPAC Name |
(E)-10-hydroxydec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBZHVUGQROELI-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC/C=C/C(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045504 | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-05-4 | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxydecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14113-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-10-Hydroxy-2-decenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-HYDROXYDECENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B519G7TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


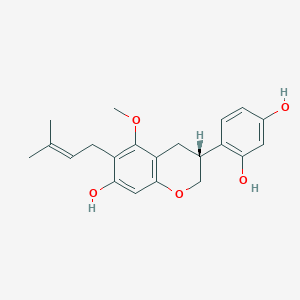
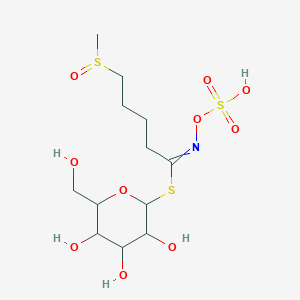
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B191351.png)
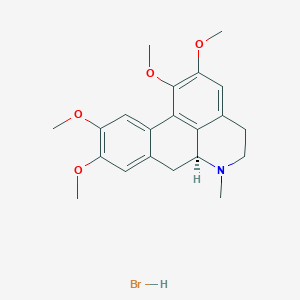
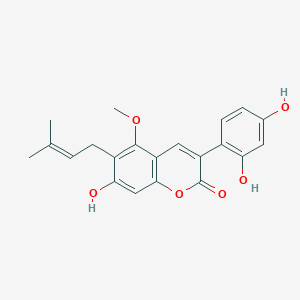

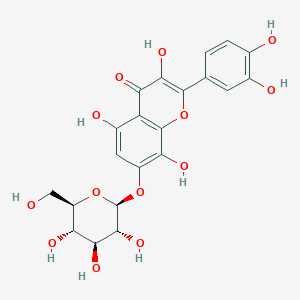

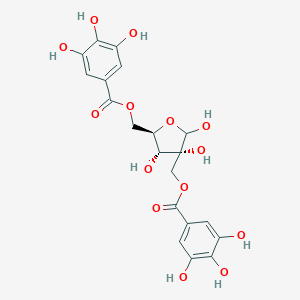

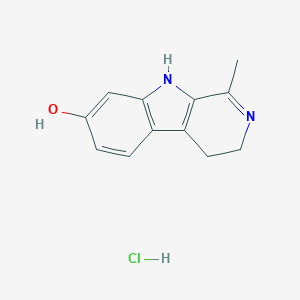
![(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B191374.png)
